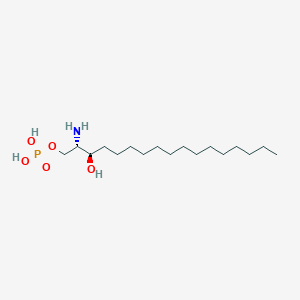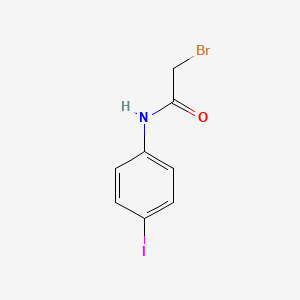
2-bromo-N-(4-iodophenyl)acetamide
Übersicht
Beschreibung
The compound 2-bromo-N-(4-iodophenyl)acetamide is a derivative of acetamide with a bromine atom and an iodine atom attached to different phenyl rings. While the provided papers do not directly discuss this compound, they do provide insights into similar bromophenyl acetamides and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of bromophenyl acetamides typically involves halogenation reactions where a bromine atom is introduced into the phenyl ring. For example, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involves the use of bromine in the presence of other reagents to introduce the bromophenyl moiety . Similarly, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves alkylation and nitration steps, starting from p-acetamidophenol . These methods could potentially be adapted for the synthesis of this compound by incorporating an appropriate iodination step.
Molecular Structure Analysis
The molecular structure of bromophenyl acetamides is characterized by the dihedral angles between the phenyl rings and the acetamide group. For instance, in 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide, the dihedral angle between the mean planes of the bromophenyl and difluorophenyl rings is 66.4° . This information suggests that in this compound, similar dihedral angles may be present, affecting the molecule's overall geometry and potentially its reactivity.
Chemical Reactions Analysis
The reactivity of bromophenyl acetamides can be influenced by the presence of electron-withdrawing or electron-donating groups on the phenyl rings. The papers do not provide specific reactions for this compound, but they do mention that the presence of bromine can facilitate further functionalization through nucleophilic substitution reactions . The iodine atom in this compound could also undergo similar reactions, making it a versatile intermediate for further chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl acetamides can be deduced from their molecular structure and substituents. For example, the presence of halogen atoms can increase the density and boiling point of the compound. The papers discuss the use of spectroscopic methods such as FT-IR, NMR, and X-ray crystallography to determine the structure of these compounds . These techniques could also be applied to this compound to determine its physical properties. Additionally, the presence of halogens suggests that the compound may have significant polarizability, which could be relevant for applications in non-linear optics as suggested by the high first hyperpolarizability of a related compound .
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis
2-bromo-N-(4-iodophenyl)acetamide derivatives have been explored for their potential in microwave-assisted synthesis, a technique offering efficient and rapid production of chemical compounds. These derivatives can be used in the synthesis of various acetamides, which are then characterized using techniques like IR, NMR, and X-ray diffraction. For instance, Ghazzali et al. (2012) demonstrated the synthesis of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide derivatives using microwave-promoted condensation, which revealed significant antimicrobial activity against bacterial strains and fungal species (Ghazzali et al., 2012).
Antimicrobial Evaluation
The this compound framework has been instrumental in developing compounds with antimicrobial properties. Gul et al. (2017) synthesized a series of acetamide derivatives, demonstrating their effectiveness against microbial species with varying potency levels (Gul et al., 2017). Similarly, Fuloria et al. (2014) reported the synthesis of Schiff bases and Thiazolidinone derivatives from this compound, which exhibited antibacterial and antifungal activities (Fuloria et al., 2014).
Nonlinear Optical Properties
Research has also been conducted on the nonlinear optical properties of this compound derivatives. Castro et al. (2017) investigated the properties of acetamide structures, finding them to be promising candidates for photonic devices, such as optical switches and modulators (Castro et al., 2017).
Wirkmechanismus
Safety and Hazards
This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary statements include P264 (Wash hands and face thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing) .
Eigenschaften
IUPAC Name |
2-bromo-N-(4-iodophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrINO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIFPRWFFQZALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CBr)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392275 | |
| Record name | 2-bromo-N-(4-iodophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6411-03-6 | |
| Record name | 2-bromo-N-(4-iodophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-toluidino)-2-propen-1-one](/img/structure/B1306644.png)
![2-[(E)-(3,4-dichlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1306651.png)
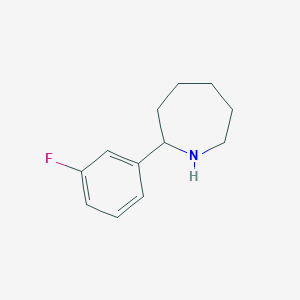
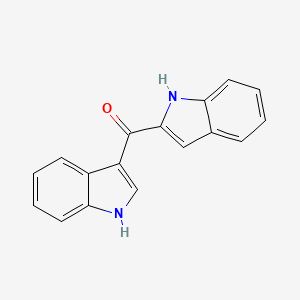
![(E)-4-[2-(4-{[4-(Tert-butyl)benzoyl]amino}benzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1306656.png)
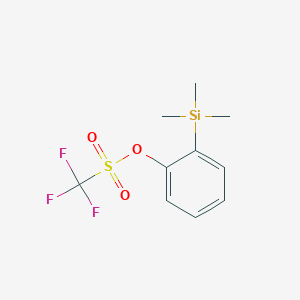
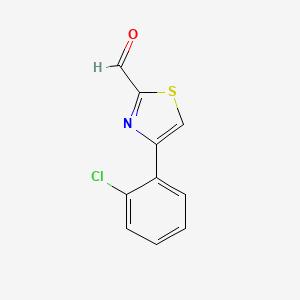

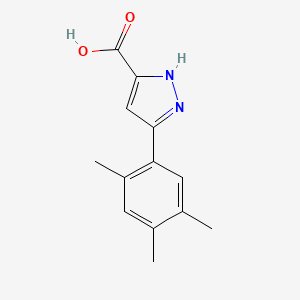


![2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1306704.png)

